![molecular formula C18H21N3O3 B2740790 (4-(吡啶-4-氧基)哌啶-1-基)(4,5,6,7-四氢苯并[4,5-d]异噻唑-3-基)甲酮 CAS No. 2034429-71-3](/img/structure/B2740790.png)
(4-(吡啶-4-氧基)哌啶-1-基)(4,5,6,7-四氢苯并[4,5-d]异噻唑-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the formation of these rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the pyridine ring is often involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups often exhibit aromaticity, can participate in hydrogen bonding, and may be soluble in organic solvents .科学研究应用
Antibacterial Activity
The structural features of this compound, particularly the presence of a piperidinyl group, may contribute to antibacterial properties. Similar structures have been synthesized and shown to possess antibacterial effects against various strains . The potential for this compound to act as an antibacterial agent could be explored through further synthesis and bioassay testing.
Antitumor Potential
Compounds with similar heterocyclic frameworks have demonstrated antitumor activities. The imidazole moiety, which is structurally related to the pyridinyl group in our compound, has been used in the synthesis of compounds evaluated for antitumor potential against different cell lines . This suggests that our compound could be a candidate for antitumor drug development.
Enzyme Inhibition
Derivatives of benzisoxazole, a core component of the compound , have been identified as selective inhibitors of enzymes like acetylcholinesterase (AChE), which are targeted for Alzheimer’s disease treatment . This indicates that our compound could be researched for its enzyme inhibitory activity, potentially contributing to treatments for neurodegenerative diseases.
Antipsychotic Drug Development
The benzisoxazole and piperidinyl groups are key structural components in the synthesis of paliperidone, an antipsychotic medication. The compound could serve as an intermediate in the development of new antipsychotic drugs, given its structural similarity to known pharmacologically active molecules .
Analgesic Properties
Compounds containing a piperidinyl moiety, similar to the one present in our compound, have been associated with analgesic properties. This suggests that the compound could be explored for its potential use as a pain reliever in pharmaceutical applications .
Antimicrobial Drug Design
The structural modification of existing antimicrobial agents is a common strategy in drug design. Given the compound’s structural complexity and resemblance to other active molecules, it could be a candidate for the design of new antimicrobial drugs with improved efficacy and reduced resistance .
安全和危害
属性
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)21-11-7-14(8-12-21)23-13-5-9-19-10-6-13/h5-6,9-10,14H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHAYZZBJRDHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。